

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5-Dimethoxyphenylacetonitrile*

Cat. No.: B135023

[Get Quote](#)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. By probing the magnetic properties of ^1H and ^{13}C nuclei, we can map the connectivity and chemical environment of each atom.

- Expertise & Experience: While publicly accessible experimental NMR spectra for the 3,5-isomer are limited, we can reliably predict the spectral features based on established principles of chemical shifts, symmetry, and by drawing comparisons with structurally similar compounds, such as 3,5-Dimethoxybenzyl chloride.^[2] The symmetry of the 3,5-disubstituted aromatic ring is a key determinant of the resulting spectrum.

^1H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule.

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-4 (Aromatic)	~6.4	Triplet (t)	1H
H-2, H-6 (Aromatic)	~6.5	Doublet (d)	2H
-CH ₂ CN (Benzylic)	~3.7	Singlet (s)	2H
-OCH ₃ (Methoxy)	~3.8	Singlet (s)	6H

Causality Behind Predictions:

- Aromatic Protons: The molecule's symmetry makes the H-2 and H-6 protons chemically equivalent, resulting in a single signal. They are coupled to the H-4 proton, appearing as a doublet. The H-4 proton is coupled to the two equivalent H-2/H-6 protons, leading to a triplet. These protons appear relatively upfield due to the electron-donating effect of the two methoxy groups.
- Methoxy Protons: The six protons of the two equivalent methoxy groups are shielded and do not couple with other protons, hence they appear as a sharp singlet with a high integration value (6H).
- Benzylic Protons: The methylene (-CH₂) protons are adjacent to a nitrile group and the aromatic ring but have no adjacent protons to couple with, resulting in a singlet.

¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, we expect to see 6 distinct signals for the 10 carbon atoms.

Signal Assignment	Predicted Chemical Shift (δ , ppm)
C-3, C-5 (C-O)	~161
C-1 (Quaternary)	~132
C≡N (Nitrile)	~118
C-2, C-6 (Aromatic CH)	~108
C-4 (Aromatic CH)	~101
-OCH ₃ (Methoxy)	~56
-CH ₂ CN (Benzylidic)	~24

Causality Behind Predictions:

- The carbons attached to the electronegative oxygen atoms (C-3, C-5) are the most deshielded and appear furthest downfield.

- The nitrile carbon (C≡N) has a characteristic shift around 118 ppm.
- The benzylic carbon (-CH₂CN) is the most upfield of the sp² and sp carbons.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~10-20 mg of **3,5-Dimethoxyphenylacetonitrile** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).[\[3\]](#)
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 512 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[\[3\]](#)
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[\[4\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[\[6\]](#)

- Trustworthiness: The presence of a sharp, distinct peak for the nitrile group (C≡N) serves as a key diagnostic marker. This, combined with strong C-O ether stretches and characteristic aromatic signals, provides a reliable fingerprint for the molecule.

Characteristic IR Absorption Bands

The analysis of the ATR-IR spectrum of **3,5-Dimethoxyphenylacetonitrile** reveals several key absorption bands.^[7]

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~2250	C≡N (Nitrile) Stretch	Medium
3000-2800	C-H (Aromatic & Aliphatic) Stretch	Medium
~1600, ~1460	C=C (Aromatic Ring) Stretch	Strong
~1205, ~1155	C-O (Aryl Ether) Stretch	Strong
~830	C-H (Aromatic) Out-of-Plane Bend	Strong

Interpretation of Key Peaks:

- Nitrile Stretch (~2250 cm⁻¹): This peak is highly characteristic of the C≡N triple bond and is a crucial identifier for this molecule.^[8]
- Aromatic C=C Stretches (~1600, ~1460 cm⁻¹): These strong absorptions are typical for carbon-carbon stretching within an aromatic ring.^[9]
- C-O Ether Stretch (~1205, ~1155 cm⁻¹): The strong, distinct bands in this region are indicative of the aryl-alkyl ether linkages of the methoxy groups.

Experimental Protocol: ATR-IR Spectroscopy

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum.
- Sample Application: Place a small amount of the solid **3,5-Dimethoxyphenylacetonitrile** sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

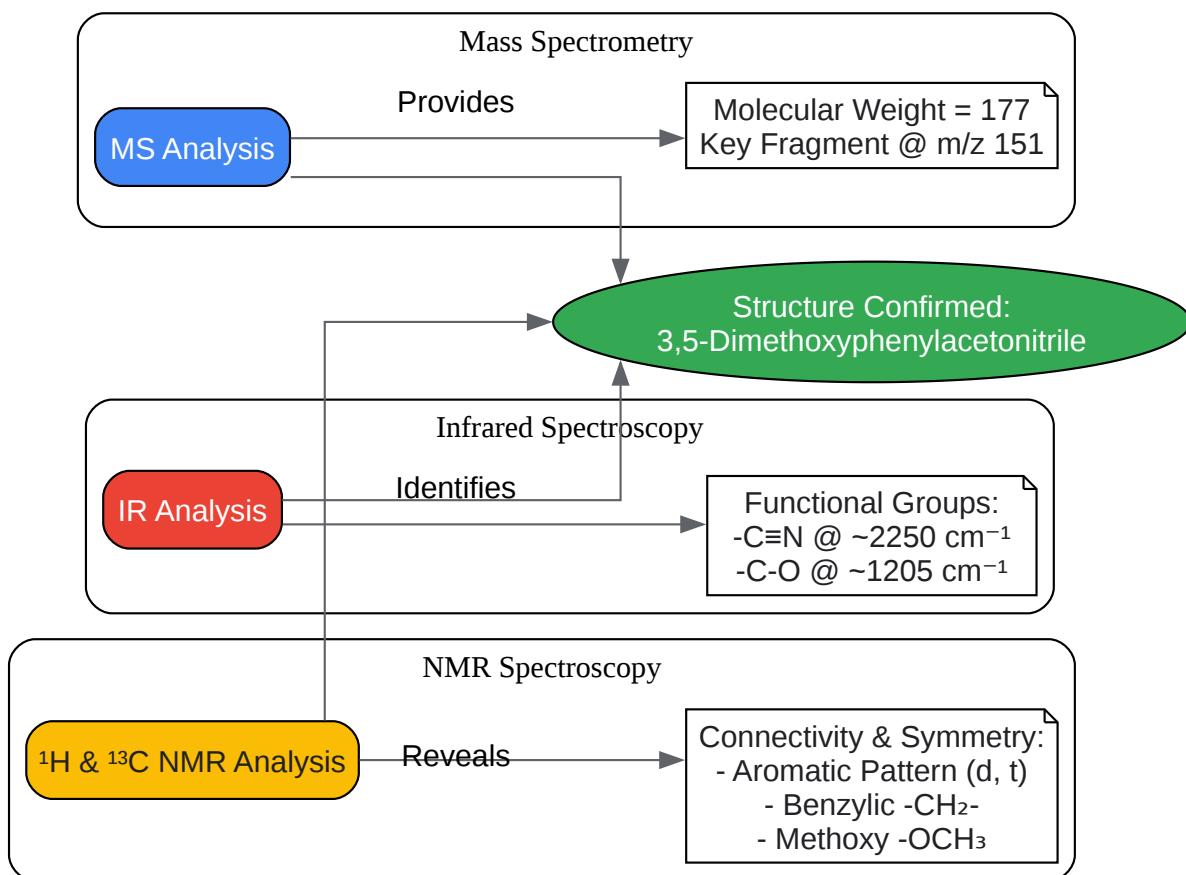
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern upon ionization.

- Authoritative Grounding: The monoisotopic mass of $\text{C}_{10}\text{H}_{11}\text{NO}_2$ is calculated to be 177.078978594 Da, which should correspond precisely to the high-resolution mass spectrometry (HRMS) measurement.[\[1\]](#)

Key Mass Spectral Data

m/z Value	Ion Identity	Interpretation
177	$[\text{M}]^+$	Molecular Ion
178	$[\text{M}+\text{H}]^+$	Protonated Molecular Ion (in ESI/CI)
151	$[\text{M} - \text{C}_2\text{H}_2]^+$ or $[\text{C}_9\text{H}_{11}\text{O}_2]^+$	Likely the 3,5-dimethoxybenzyl cation
136	$[\text{C}_9\text{H}_{11}\text{O}_2 - \text{CH}_3]^+$	Loss of a methyl radical from the m/z 151 fragment

Fragmentation Pathway Analysis: The most common fragmentation pathway involves the cleavage of the benzylic C-C bond, which is relatively weak. This would result in the formation of a stable, resonance-delocalized 3,5-dimethoxybenzyl cation at m/z 151. Subsequent loss of a methyl radical ($-\text{CH}_3$) from one of the methoxy groups could then lead to the fragment at m/z 136. The detection of the molecular ion at m/z 177 and the key fragment at m/z 151 are strong indicators of the proposed structure.[\[10\]](#)[\[11\]](#)


Experimental Protocol: Electrospray Ionization (ESI) MS

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

- Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$) using a syringe pump.
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$).
- Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Analytical Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates the logical process for confirming the structure of **3,5-Dimethoxyphenylacetonitrile**.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for the structural elucidation of **3,5-Dimethoxyphenylacetonitrile**.

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure and the assignment of the predicted proton NMR signals.

Caption: Structure of **3,5-Dimethoxyphenylacetonitrile** with ¹H NMR signal assignments.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3,5-Dimethoxyphenylacetonitrile** is classified as follows:

- Hazard: Warning. Harmful if swallowed (Acute Toxicity, Oral, Category 4). May be harmful in contact with skin.[\[1\]](#)
- Precautions: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood. Avoid ingestion and skin contact.

Conclusion

The structural characterization of **3,5-Dimethoxyphenylacetonitrile** is reliably achieved through an integrated application of NMR, IR, and MS techniques. The nitrile group provides a distinct handle in the IR spectrum, while mass spectrometry confirms the molecular weight and key structural fragments. NMR spectroscopy, even when predicted based on sound chemical principles, maps the precise arrangement of atoms, confirming the 3,5-substitution pattern through the expected symmetry. This self-validating system of analysis provides the high level of confidence required for applications in research and drug development.

References

- Zhang, J., Xu, Y., & Zhang, B. (2014). Supporting Information for a related chemical communication. *Chem. Commun.*, 50, 13451-13453. (Note: This is a representative citation for methodology, not directly for the compound data).
- NP-MRD. ¹³C NMR Spectrum (1D, 151 MHz, H₂O, predicted) (NP0139698).
- PubChem. Compound Summary for CID 139445, **3,5-Dimethoxyphenylacetonitrile**. National Center for Biotechnology Information.
- ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
- mzCloud. 3,5-DMA Mass Spectral Database.
- PubChemLite. **3,5-dimethoxyphenylacetonitrile** (C₁₀H₁₁NO₂).
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*, 20(3), 661-667.
- SpectraBase. (3,4-Dimethoxyphenyl)acetonitrile ¹H NMR Spectrum.

- SpectraBase. **3,5-Dimethoxyphenylacetonitrile** ATR-IR Spectrum.
- Budi, E., et al. (2012). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. International Journal of Chemical Engineering and Applications, 3(6).
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. *Organometallics*, 29(9), 2176-2179.
- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.
- ResearchGate. (2022). ¹H NMR spectrum (d₆-DMSO*/d₃-acetonitrile**, 500 MHz) indicating the changes in chemical shifts.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Society for Applied Spectroscopy. Spectra–Structure Correlations: Polymer Spectra.
- Noggle, F. T., & Clark, C. R. (1995). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Criminal Justice Reference Service.
- BK Instruments Inc. NMR Solvent data chart.
- Castiglioni, S., et al. (2013). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE Repository.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512-7515.
- Acta Crystallographica Section C: Structural Chemistry. (2022). Design, synthesis and spectroscopic and structural characterization of novel N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,5-Dimethoxyphenylacetonitrile | C₁₀H₁₁NO₂ | CID 139445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. scs.illinois.edu [scs.illinois.edu]

- 5. bkinstruments.co.kr [bkinstruments.co.kr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. s-a-s.org [s-a-s.org]
- 10. researchgate.net [researchgate.net]
- 11. mzCloud – 3 5 DMA [mzcloud.org]
- To cite this document: BenchChem. [Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b135023#spectroscopic-data-of-3-5-dimethoxyphenylacetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com